molecular formula C3H11BN+ B8254401 Boryltrimethylaminium

Boryltrimethylaminium

Cat. No.: B8254401
M. Wt: 71.94 g/mol
InChI Key: BNMCRXUHAWPWPT-UHFFFAOYSA-N
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Description

Boryltrimethylaminium, also known as trimethylamine-borane (1:1), is a coordination compound formed by the Lewis acid-base interaction between trimethylamine (N(CH₃)₃) and borane (BH₃). Its molecular formula is C₃H₁₂BN (molecular weight: 72.945 g/mol), and it is registered under CAS number 75-22-9 . The compound adopts a tetrahedral geometry, with nitrogen donating electron density to the electron-deficient boron atom. This adduct is notable for its stability compared to free borane, making it a valuable reagent in organic synthesis for reductions, hydroboration reactions, and as a precursor for boron-containing materials .

Properties

IUPAC Name

boranyl(trimethyl)azanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H11BN/c1-5(2,3)4/h4H2,1-3H3/q+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNMCRXUHAWPWPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B[N+](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H11BN+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

71.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Key Feature Primary Applications
This compound C₃H₁₂BN 72.945 Amine-borane adduct Organic reductions, boron delivery
Acetyltrimethylammonium Br C₅H₁₂NO·Br 214.06 Quaternary ammonium salt Surfactants, phase-transfer catalysis
(6-Bromohexyl)-TMA Br C₉H₁₉Br₂N 329.97 Alkylammonium salt Pharmaceutical synthesis
Arylboronic Acid C₉H₁₂BNO₃ 193.01 Trivalent boron Suzuki couplings, drug discovery
Titanium Borylimido Ti(NR)Cl₂(L)ₙ Variable Metal-ligand complex Catalysis, C–H activation

Research Findings and Key Insights

  • Stability : this compound’s stability under ambient conditions surpasses that of free borane, enabling safer handling in syntheses .
  • Reduction Efficiency : Compared to ammonia borane (NH₃·BH₃), this compound releases hydrogen at higher temperatures, making it preferable for controlled reductions .
  • Divergent Reactivity : While quaternary ammonium salts excel in ionic interactions, this compound’s boron center enables unique pathways, such as hydroboration of alkenes .

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